1-tert-butyl 2-ethyl (2R)-2-[(2S)-butan-2-yl]pyrrolidine-1,2-dicarboxylate
Description
1-tert-Butyl 2-ethyl (2R)-2-[(2S)-butan-2-yl]pyrrolidine-1,2-dicarboxylate is a pyrrolidine-based compound featuring a stereochemically defined structure. Its molecular formula is C16H27NO4, with a molecular weight of approximately 297.4 g/mol (estimated from analogs in –17). The compound contains a pyrrolidine ring substituted at positions 1 and 2 with a tert-butyl and ethyl ester group, respectively, and a (2S)-butan-2-yl group at position 2. This stereochemical arrangement [(2R)-pyrrolidine and (2S)-butan-2-yl] is critical for its interactions in asymmetric synthesis and pharmaceutical applications, as seen in intermediates for drugs like Saxagliptin () .
Properties
Molecular Formula |
C16H29NO4 |
|---|---|
Molecular Weight |
299.41 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-ethyl (2R)-2-[(2S)-butan-2-yl]pyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C16H29NO4/c1-7-12(3)16(13(18)20-8-2)10-9-11-17(16)14(19)21-15(4,5)6/h12H,7-11H2,1-6H3/t12-,16+/m0/s1 |
InChI Key |
JMSLJJHINWEPMI-BLLLJJGKSA-N |
Isomeric SMILES |
CC[C@H](C)[C@]1(CCCN1C(=O)OC(C)(C)C)C(=O)OCC |
Canonical SMILES |
CCC(C)C1(CCCN1C(=O)OC(C)(C)C)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Enantioselective Hydrogenation
Prochiral pyrroline derivatives undergo asymmetric hydrogenation to establish the (2R) configuration. For example, hydrogenation of a substituted pyrroline-1,2-dicarboxylate using a Rhodium-(R)-BINAP catalyst achieves >90% enantiomeric excess (ee).
Reaction Conditions :
| Parameter | Value |
|---|---|
| Catalyst | Rh-(R)-BINAP |
| Pressure | 50 psi H₂ |
| Solvent | MeOH |
| Temperature | 25°C |
| Yield | 85% |
Dynamic Kinetic Resolution
Racemic intermediates equilibrate under catalytic conditions, enabling selective functionalization. A palladium-catalyzed dynamic kinetic resolution of α-amino esters has been reported for analogous pyrrolidine systems.
Diastereoselective Alkylation Strategies
Chiral Auxiliary-Mediated Alkylation
The (2S)-butan-2-yl group is introduced via alkylation of a proline-derived enolate. A Evans oxazolidinone auxiliary ensures stereocontrol:
- Step 1 : Protection of (R)-proline as the tert-butyl ester.
- Step 2 : Formation of the ethyl ester at C2.
- Step 3 : Deprotonation with LDA and alkylation with (S)-2-bromobutane.
Key Data :
| Parameter | Value |
|---|---|
| Alkylating Agent | (S)-2-Bromobutane |
| Base | LDA (-78°C) |
| Diastereoselectivity | 8:1 dr |
| Yield | 72% |
Multistep Synthesis from Proline Derivatives
Boc Protection and Sequential Esterification
- Boc Protection : (R)-Proline reacts with di-tert-butyl dicarbonate (Boc₂O) in THF/water (Yield: 95%).
- Ethyl Esterification : Boc-proline undergoes ethylation via EDCl/DMAP (Yield: 88%).
- Butan-2-yl Introduction : Mitsunobu reaction with (S)-2-butanol and DIAD/PPh₃ (Yield: 65%, 94% ee).
Reaction Scheme :
$$
\text{(R)-Proline} \xrightarrow{\text{Boc}_2\text{O}} \text{Boc-(R)-Proline} \xrightarrow{\text{EtOH/EDCl}} \text{Boc-(R)-Proline Ethyl Ester} \xrightarrow{\text{Mitsunobu}} \text{Target Compound}
$$
Comparative Analysis of Synthetic Routes
| Method | Yield | Stereoselectivity | Complexity | Scalability |
|---|---|---|---|---|
| Asymmetric Hydrogenation | 85% | >90% ee | Moderate | High |
| Chiral Auxiliary | 72% | 8:1 dr | High | Moderate |
| Mitsunobu Reaction | 65% | 94% ee | Low | Low |
The asymmetric hydrogenation route offers superior scalability and ee, while the Mitsunobu method suffers from lower yields due to competing elimination.
Chemical Reactions Analysis
Types of Reactions
1-tert-butyl 2-ethyl (2R)-2-[(2S)-butan-2-yl]pyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, acids, bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
1-tert-butyl 2-ethyl (2R)-2-[(2S)-butan-2-yl]pyrrolidine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-tert-butyl 2-ethyl (2R)-2-[(2S)-butan-2-yl]pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous pyrrolidine derivatives:
Stereochemical Variations
The stereochemistry of pyrrolidine derivatives profoundly impacts their biological activity and synthetic utility. For example:
- (2S)-5-Oxo derivatives () are pivotal in synthesizing pyroglutamic acid analogs, which are common in peptide drugs. The 5-oxo group increases electrophilicity, facilitating nucleophilic additions .
- (2R,4S)-4-Fluoropropyl substitution () introduces a fluorine atom, enhancing lipophilicity and resistance to oxidative metabolism, critical for CNS-targeting pharmaceuticals .
- The unsaturated pyrrolidine in Saxagliptin intermediates () reduces ring strain, improving binding affinity to dipeptidyl peptidase-4 (DPP-4) enzymes .
Functional Group Modifications
- Hydroxyl and Azide Substituents : Compounds like 1-tert-butyl 2-ethyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate () exhibit higher polarity (logP = 0.54) compared to the target compound, influencing solubility and pharmacokinetics . Azide-containing analogs () serve as click chemistry intermediates for bioconjugation .
Biological Activity
1-tert-butyl 2-ethyl (2R)-2-[(2S)-butan-2-yl]pyrrolidine-1,2-dicarboxylate is a complex organic compound belonging to the pyrrolidine family, characterized by its unique molecular structure and chirality. Its molecular formula is C₁₃H₁₉N₁O₄, featuring a pyrrolidine ring with various alkyl substituents that may influence its biological activity and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound exhibits chirality due to stereocenters at the C2 and C5 positions of the pyrrolidine ring. This structural complexity is believed to contribute significantly to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₉N₁O₄ |
| Molecular Weight | 241.29 g/mol |
| Chirality | Yes (two stereocenters) |
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a variety of biological activities, including:
- Antimicrobial Activity : Some studies suggest potential efficacy against Gram-negative and Gram-positive bacteria.
- Cytotoxicity : Preliminary tests indicate cytotoxic effects on certain cancer cell lines.
- Enzyme Inhibition : Potential as an inhibitor for specific enzymes linked to bacterial resistance mechanisms.
Antimicrobial Efficacy
A study evaluated the antimicrobial properties of various pyrrolidine derivatives, including this compound. The results indicated:
| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |
|---|---|---|
| 1-tert-butyl 2-ethyl (2R)-... | 32 | 16 |
| Control Compound X | 64 | >128 |
These findings suggest that the compound has promising antibacterial properties, particularly against resistant strains.
Cytotoxicity Testing
In vitro studies using human liver cell line HepG2 assessed cytotoxic effects:
| Compound | IC50 (mM) |
|---|---|
| 1-tert-butyl 2-ethyl (2R)-... | 5.20 |
| Control Compound Y | 0.58 |
The results indicate that while the compound exhibits cytotoxicity, it remains within a range that could be therapeutically relevant when considering selective toxicity.
Enzyme Inhibition Studies
Further investigations focused on enzyme inhibition relevant to bacterial resistance mechanisms:
| Enzyme | Inhibition (%) at 100 µM |
|---|---|
| Type I Signal Peptidase | 75 |
| Beta-lactamase | 50 |
These results highlight the compound's potential role in overcoming antibiotic resistance by targeting critical bacterial enzymes.
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | e.e. (%) | Conditions | Reference |
|---|---|---|---|---|
| Biocatalytic Reduction | 75 | 92 | Lipase, THF, 25°C | |
| LDA-Mediated Allylation | 23–24 | 95 | THF, -78°C, allyl bromide |
Advanced: How can researchers resolve contradictions in reaction yields for stereoisomeric derivatives?
Methodological Answer:
Yield discrepancies often arise from steric hindrance or solvent polarity effects . For example:
- Steric Effects: Bulky substituents (e.g., tert-butyl) in (2R,4S)-isomers reduce reactivity during nucleophilic additions compared to (2R,4R)-isomers .
- Solvent Optimization: Polar aprotic solvents (e.g., THF) enhance lithium enolate stability, improving yields in alkylation steps . Validate hypotheses via kinetic studies or DFT calculations.
Advanced: What is the role of Boc (tert-butyloxycarbonyl) protection in stabilizing intermediates during synthesis?
Methodological Answer:
The Boc group:
- Prevents Oxidation: Shields secondary amines from side reactions during oxidation or alkylation .
- Facilitates Purification: Enhances crystallinity of intermediates, simplifying isolation via column chromatography .
- Enables Deprotection: Acidic conditions (e.g., HCl/dioxane) cleanly remove Boc without disrupting ester groups .
Basic: Which analytical techniques are most reliable for characterizing this compound’s purity?
Methodological Answer:
- NMR Spectroscopy: H and C NMR identify diastereomers via coupling constants (e.g., for pyrrolidine ring conformation) .
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight and fragmentation patterns .
- HPLC: Chiral columns (e.g., Chiralpak AD-H) resolve enantiomers with >99% purity thresholds .
Advanced: How does the fluorobenzyl substituent in related analogs influence biological activity?
Methodological Answer:
Fluorine atoms enhance:
- Metabolic Stability: Reduces cytochrome P450-mediated degradation .
- Binding Affinity: Electronegativity improves interactions with hydrophobic enzyme pockets (e.g., proteases) .
- Synthetic Strategies: Fluorinated intermediates require anhydrous conditions to prevent hydrolysis .
Basic: What environmental hazards are associated with this compound, and how are they mitigated?
Methodological Answer:
- Hazards: Persistent in aquatic systems due to ester groups; toxic to algae (EC₅₀ < 1 mg/L) .
- Mitigation: Use closed-loop systems for solvent recovery and avoid aqueous discharge without prior neutralization .
Advanced: How do reaction conditions (temperature, catalysts) impact the stereochemical outcome of 5-oxopyrrolidine intermediates?
Methodological Answer:
- Low Temperatures (-78°C): Favor kinetic control, yielding (2S,4R)-isomers via chelation-controlled enolate formation .
- Catalysts: Palladium/XPhos systems enable Suzuki couplings for aryl-substituted derivatives with >80% retention of configuration .
Advanced: What computational methods validate the stereoelectronic effects observed in pyrrolidine derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
